N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety fused with a xanthene carboxamide structure
Mechanism of Action
Target of Action
The primary target of N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through direct binding to the kinase, facilitated by key hydrogen bond interactions . The structure-activity relationship study shows that certain functionalities, such as the sulfonamide functionality, are important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway regulates cell cycle progression and growth, and its disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The compound’s potency against pi3k suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . This is due to the disruption of the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazolo-pyridine core but differ in their substituents and overall structure.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which also contain the xanthene moiety, are used in various applications, including as fluorescent dyes.
Uniqueness
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combined thiazolo[5,4-b]pyridine and xanthene carboxamide structure. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O2S/c30-24(23-18-9-1-3-12-21(18)31-22-13-4-2-10-19(22)23)28-17-8-5-7-16(15-17)25-29-20-11-6-14-27-26(20)32-25/h1-15,23H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBKQJVCFNNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=NC6=C(S5)N=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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